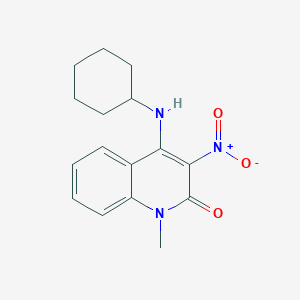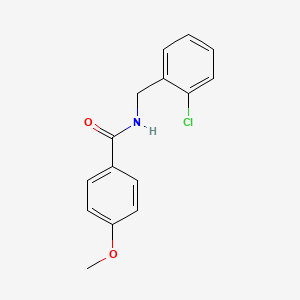![molecular formula C17H12FNO3 B4961835 {4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)
{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid, also known as CF3Phenoxyacetic acid, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of phenoxyacetic acids and has shown promising results in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of {4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid is not fully understood. However, it has been reported to act as an inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. It has also been reported to reduce blood glucose levels in diabetic animal models. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using {4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid in lab experiments is its high purity and good yield. It has also shown promising results in various animal models of diseases. However, one of the limitations is the lack of understanding of its exact mechanism of action. Further studies are needed to fully understand its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of {4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid. One of the directions is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to study its potential use in the treatment of neurodegenerative diseases. In addition, further studies are needed to fully understand its mechanism of action and to develop more potent analogs of this compound.
Métodos De Síntesis
The synthesis of {4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid involves the reaction of 4-hydroxyphenylacetic acid with 3-fluorobenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then treated with cyanide ion to obtain the final product. This method has been reported to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c18-15-3-1-2-13(9-15)14(10-19)8-12-4-6-16(7-5-12)22-11-17(20)21/h1-9H,11H2,(H,20,21)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEODDCRPWASHA-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=CC2=CC=C(C=C2)OCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4961779.png)
![methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B4961792.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine](/img/structure/B4961799.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4961801.png)


![3,5-bis(pentafluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4961820.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4961831.png)

![N-(4-acetylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4961845.png)
![1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4961850.png)
![4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4961851.png)
![N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B4961862.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4961868.png)